

"literature review of triazine-urea derivatives in medicinal chemistry"

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Compound of Interest

Compound Name: *N*-(4-Methyl-1,3,5-triazin-2-yl)urea

Cat. No.: B12593854

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Pharmacological Activities

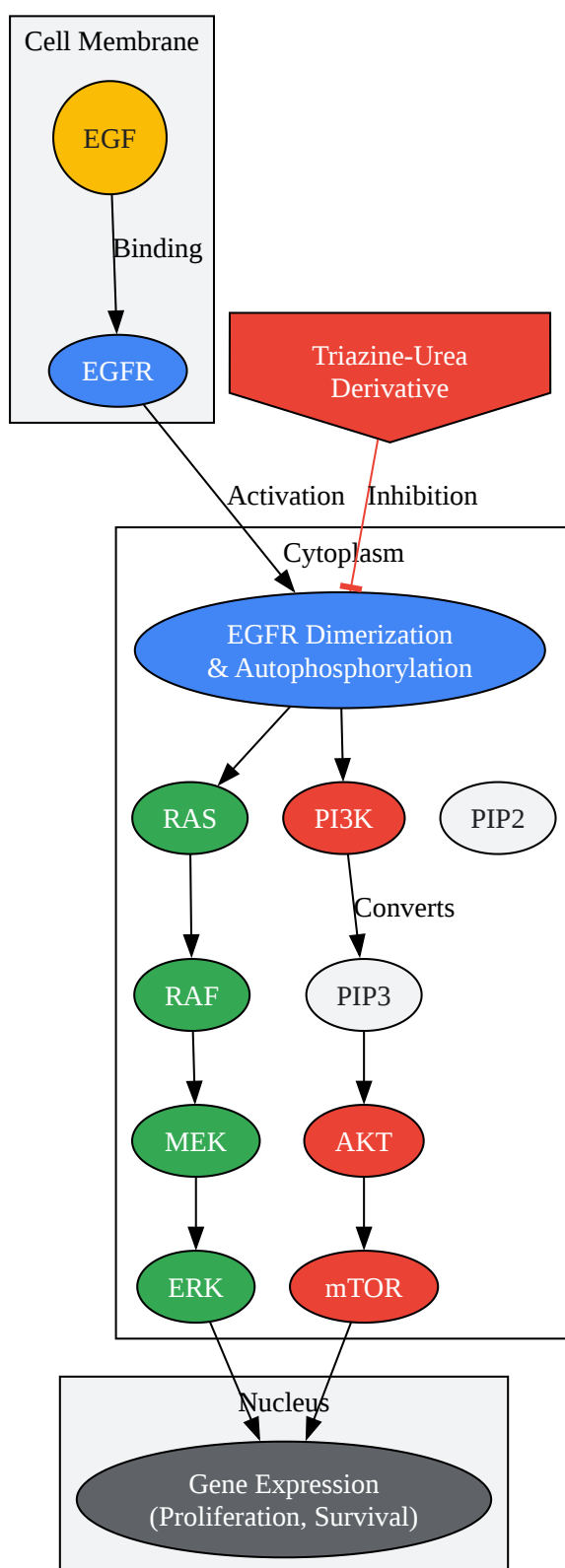
Triazine-urea derivatives have demonstrated a broad spectrum of pharmacological activities, with the most extensively studied being their anticancer and antimicrobial effects. However, emerging research has highlighted their potential in other therapeutic areas as well.

Anticancer Activity

The anticancer properties of triazine-urea derivatives are a major focus of research. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and other crucial signaling proteins.

EGFR is a well-validated target in cancer therapy, and several triazine-urea derivatives have been developed as EGFR inhibitors.^[1] Aberrant EGFR signaling can lead to uncontrolled cell growth and proliferation.^[2]

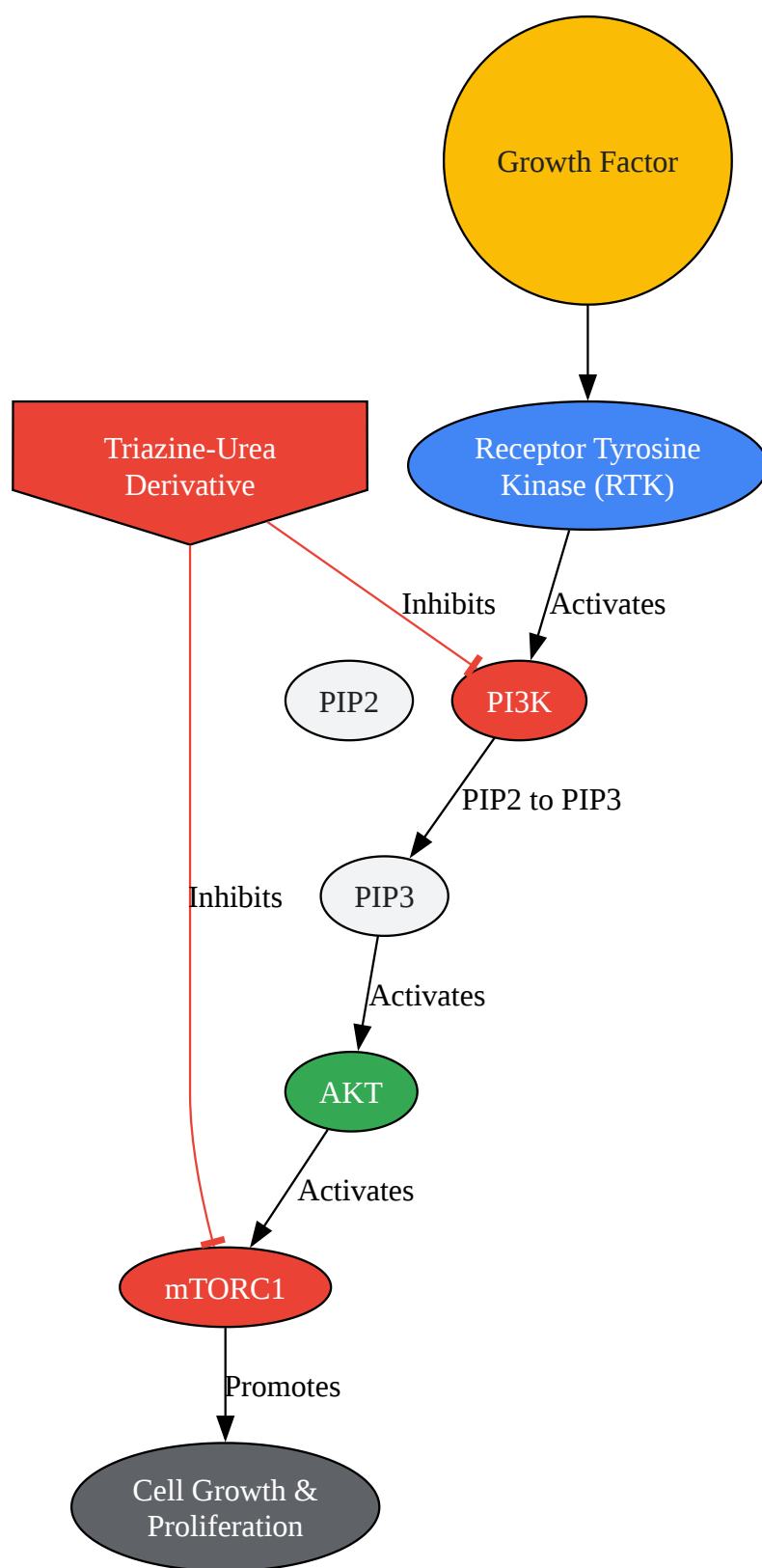
Mechanism of Action: Triazine-urea derivatives can act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking the downstream signaling cascade. The urea moiety often plays a crucial role in forming hydrogen bonds with the protein, enhancing the binding affinity.



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The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Several 2-arylurea-1,3,5-triazine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[3][4]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell growth and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.
[3]



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Compound ID	Target(s)	Cancer Cell Line	IC50	Reference
8	EGFR (wild-type)	-	25.9 μ M	[1]
8	EGFR (T790M/L858R)	-	6.5 μ M	[1]
13	EGFR-TK	Various	8.45 \pm 0.65 μ M	[1]
14	EGFR-TK	Various	2.54 \pm 0.22 μ M	[1]
15	EGFR	-	305.1 nM	[1]
16	EGFR	-	286.9 nM	[1]
17	EGFR	-	229.4 nM	[1]
XIN-9	PI3K/mTOR	MCF-7	0.03 μ M	[3]
XIN-9	PI3K	-	23.8 nM	[3]
XIN-9	mTOR	-	10.9 nM	[3]
Thiophene-triazine derivative	PI3K α /mTOR	H1975	0.008 \pm 0.002 μ M	[4]
Thiophene-triazine derivative	PI3K α	-	177.41 nM	[4]
Thiophene-triazine derivative	mTOR	-	12.24 nM	[4]

Antimicrobial Activity

Triazine-urea derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Mechanism of Action: The exact mechanism of antimicrobial action is not always fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell

membrane.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
2b	Various	Good activity	[5]
2d	Various	Good activity	[5]
2g	Various	Good activity	[5]
3f	S. aureus, E. coli, P. aeruginosa	Comparable to standard	
3j	S. aureus, E. coli, P. aeruginosa	Comparable to standard	
10	S. aureus	Comparable to ampicillin	
13	E. coli	Comparable to ampicillin	
14	E. coli	Comparable to ampicillin	
16	S. aureus	Comparable to ampicillin	
25	S. aureus	Comparable to ampicillin	
30	S. aureus	Comparable to ampicillin	

Other Therapeutic Activities

Beyond anticancer and antimicrobial applications, triazine and triazine-urea derivatives are being explored for a variety of other therapeutic uses.

- **Antiviral Activity:** Certain triazine analogues have shown potent activity against a broad spectrum of DNA viruses.

- **Anti-inflammatory Activity:** A systematic review has highlighted that a significant percentage of evaluated triazines are promising anti-inflammatory agents.
- **Neuroprotective Activity:** Some triazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.
- **Antidiabetic Activity:** Novel 1,3,5-triazine derivatives have been identified as selective and potent DPP-4 inhibitors, suggesting their potential as antidiabetic agents.

Structure-Activity Relationship (SAR)

The biological activity of triazine-urea derivatives is highly dependent on the nature and position of substituents on both the triazine and urea moieties.

- **For Anticancer Activity:**
 - The introduction of an arylurea group has been shown to significantly improve the cellular and kinase activities of PI3K/mTOR inhibitors.^[4]
 - For EGFR inhibitors, the substitution pattern on the aniline ring of the urea moiety and the other substituents on the triazine core are critical for potent activity.
- **For Antimicrobial Activity:**
 - The nature of the substituents at the 4- and 6-positions of the triazine ring, as well as the substitution on the urea nitrogen, influences the antimicrobial spectrum and potency.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Procedure:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with various concentrations of the triazine-urea derivatives for a specified period (e.g., 72 hours).
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability versus the log of the compound concentration.

Kinase Inhibition Assay

Purpose: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC₅₀).

Procedure (General):

- The kinase, substrate, and ATP are incubated with varying concentrations of the triazine-urea derivative in an appropriate buffer.
- The kinase reaction is initiated by the addition of ATP.
- After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.
- The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
- IC₅₀ values are determined by plotting the percentage of inhibition versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Procedure:

- A serial dilution of the triazine-urea derivative is prepared in a liquid growth medium in a 96-well plate.
- A standardized inoculum of the test microorganism is added to each well.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Triazine-urea derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial properties has yielded potent lead compounds, and the exploration of their potential in other therapeutic areas is an exciting and expanding field of study. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical success. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial in the rational design of the next generation of triazine-urea-based drugs.

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